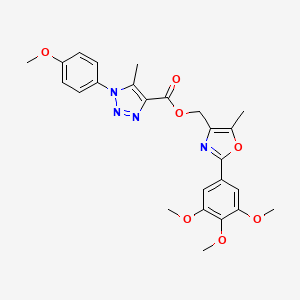

(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate," is a complex molecule that appears to incorporate features of oxazole and triazole rings, both of which are significant in medicinal chemistry due to their presence in compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on oxazoles and triazoles.

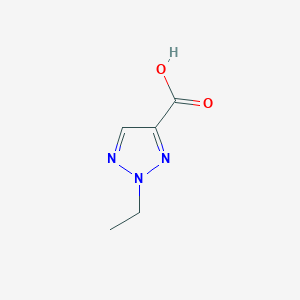

Synthesis Analysis

The synthesis of related triazole derivatives has been demonstrated using "click chemistry," which involves the reaction of organic azides with terminal alkynes to produce 1,2,3-triazoles efficiently . A similar base-mediated reaction involving ethyl diazoacetate and aryl imines has been used to synthesize ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, which shares a part of the molecular structure with the compound of interest . The synthesis of oxazole derivatives has been achieved through formal [3+2] cycloaddition reactions, as seen in the synthesis of 1,2,4-triazoline derivatives from substituted oxazoles .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a crystal . For instance, the structure of a 5-methoxy-4-methyl-2-(p-tolyl)oxazole adduct was determined using this technique . Similarly, the structure of a triazole derivative was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .

Chemical Reactions Analysis

The oxazole and triazole rings in the compound of interest are likely to undergo various chemical reactions. For example, oxazoles can participate in abnormal Diels–Alder reactions, leading to ring opening and the formation of triazoline derivatives . Triazoles can be functionalized further, as seen in the synthesis of carbohydrazide derivatives from triazole carbohydrazides and indoline-2,3-dione .

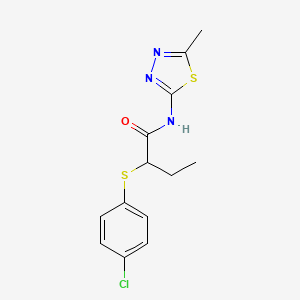

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the solubility and reactivity of triazole derivatives can be influenced by the presence of substituents on the triazole ring . The introduction of methoxy groups on the phenyl ring of triazoles has been shown to impact their potential pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties . The alkylation reactions of oxazole and triazole derivatives can lead to a variety of products with different physical properties, depending on the reaction conditions and the nature of the substituents .

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of complex molecules involving oxazole and triazole rings is a topic of significant interest in the field of organic chemistry. These compounds, including derivatives similar to the specified chemical, have been synthesized and studied for their unique chemical properties and potential applications. The synthesis processes often involve multiple steps, including reactions with primary amines, ester ethoxycarbonylhydrazones, and halogenonitriles, leading to a variety of derivatives with potential biological activities. Such syntheses are crucial for exploring the chemical space around these scaffolds and understanding their reactivity and interaction with biological targets (Bektaş et al., 2010); (Sameluk & Kaplaushenko, 2015).

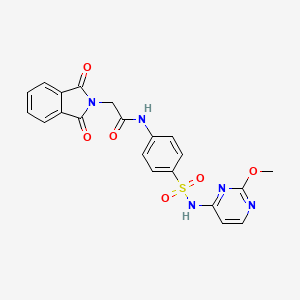

Antimicrobial Activities

Research has demonstrated that derivatives of triazole, when synthesized and modified with various substituents, exhibit antimicrobial properties. These activities are significant in the search for new antimicrobial agents that can be effective against resistant strains of microorganisms. The structural modifications in these molecules, including the addition of methoxy and trimethoxyphenyl groups, play a crucial role in determining their antimicrobial efficacy. This highlights the importance of structural diversity in the development of new antimicrobial compounds (Bektaş et al., 2010).

Potential Antitumor and Anti-inflammatory Activities

Further exploration of similar compounds has indicated potential antitumor, anti-inflammatory, and antioxidant activities. These findings are based on primary computer pharmacological screening, suggesting that the structural elements present in these molecules could be instrumental in designing new therapeutic agents with these activities. Such research is foundational in medicinal chemistry for identifying new lead compounds that can be optimized for better efficacy and safety in treating various diseases (Sameluk & Kaplaushenko, 2015).

特性

IUPAC Name |

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O7/c1-14-22(27-28-29(14)17-7-9-18(31-3)10-8-17)25(30)35-13-19-15(2)36-24(26-19)16-11-20(32-4)23(34-6)21(12-16)33-5/h7-12H,13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLHOWBRWNXTDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)

![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

![3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B3005107.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)